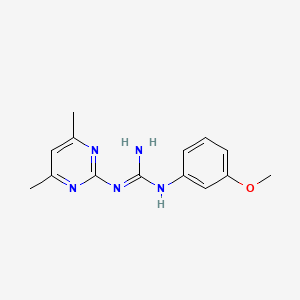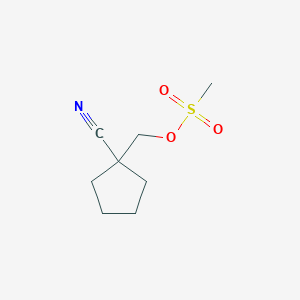
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine (DMPPG) is a guanidine-based compound that has been widely studied in recent years due to its various properties and potential applications. This compound has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a ligand for metal ions, and as an inhibitor of enzymes and proteins. DMPPG has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine has been used in a variety of scientific research applications, including as a catalyst in organic synthesis. It has been used in the synthesis of various organic compounds, such as 1,2-dihydropyridines, 1,2-dihydroquinolines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles. N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine has also been used as a ligand for metal ions, and as an inhibitor of enzymes and proteins.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine is not fully understood, but it is believed to involve the binding of the guanidine moiety of the molecule to the active site of the enzyme or protein, which then inhibits its activity. The pyrimidine moiety of the molecule is also believed to play a role in the binding process.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine are not fully understood, but it has been shown to have a variety of effects on enzymes and proteins. In particular, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2, phosphodiesterase-4, and protease-activated receptor-2. It has also been shown to inhibit the activity of proteins such as thymidine phosphorylase, cyclin-dependent kinase-2, and histone deacetylase-2.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine in lab experiments is its relatively low cost and ease of synthesis. It is also relatively non-toxic and has a low potential for toxicity. However, it is important to note that N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine research. One potential direction is the development of more efficient and selective catalysts for organic synthesis. Another potential direction is the development of more effective inhibitors of enzymes and proteins. Additionally, further research into the biochemical and physiological effects of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine could lead to improved understanding of its mechanism of action and potential therapeutic applications. Finally, further research into the solubility of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine in water could lead to improved use in lab experiments.
Synthesis Methods
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine can be synthesized using a variety of methods, including the condensation of 4,6-dimethylpyrimidin-2-amine with 3-methoxyphenylguanidine in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The product can then be purified by recrystallization from ethanol or other suitable solvents.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-7-10(2)17-14(16-9)19-13(15)18-11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMIMUHWGGDCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2951625.png)



![2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2951632.png)


![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2951636.png)
![2-Benzyl-7-chloro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2951638.png)


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2951645.png)